molecular formula C11H10F2N2O2S B11786540 4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole

4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole

Cat. No.: B11786540
M. Wt: 272.27 g/mol
InChI Key: QRLYIMLQMSMTBD-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a 3,5-difluorophenyl substituent at position 4 and an ethylsulfonyl group at position 2. Pyrazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antipyretic, and pesticidal properties . The ethylsulfonyl group is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing binding affinity in biological systems. The 3,5-difluorophenyl moiety contributes to lipophilicity and may modulate interactions with hydrophobic enzyme pockets .

Properties

Molecular Formula

C11H10F2N2O2S

Molecular Weight

272.27 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-5-ethylsulfonyl-1H-pyrazole

InChI

InChI=1S/C11H10F2N2O2S/c1-2-18(16,17)11-10(6-14-15-11)7-3-8(12)5-9(13)4-7/h3-6H,2H2,1H3,(H,14,15)

InChI Key

QRLYIMLQMSMTBD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 3,5-difluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethylsulfonyl chloride under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity for its targets. Additionally, the difluorophenyl group can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use
Target Compound 3-(ethylsulfonyl), 4-(3,5-difluorophenyl) ~284.3 (estimated) Ethylsulfonyl, difluorophenyl Potential pesticidal/medicinal
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole 3-(trifluoromethyl), 4-(3,5-difluorophenyl), 1-(4-fluorophenyl) 354.2 Trifluoromethyl, difluorophenyl Structural analog (crystallography)
Ethiprole 4-(ethylsulfinyl), 5-amino, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl) 435.1 Ethylsulfinyl, trifluoromethyl Pesticide (GABA receptor antagonist)
3,5-Diphenyl-1H-pyrazole 3-phenyl, 5-phenyl 222.3 Phenyl groups Antipyretic, anti-inflammatory
4-[3,5-Bis(trifluoromethyl)phenyl]-pyrazole derivatives 3,5-bis(trifluoromethyl)phenyl 560.1–592.0 Bis(trifluoromethyl), chloro/fluoro Growth inhibitors (biological studies)
Key Observations:
  • Electron-Withdrawing Groups : The ethylsulfonyl group in the target compound enhances polarity compared to phenyl (3,5-diphenyl-1H-pyrazole) or trifluoromethyl substituents. This may improve solubility in aqueous environments relative to highly lipophilic analogs like bis(trifluoromethyl)phenyl derivatives .
  • Fluorine Substitution : The 3,5-difluorophenyl group balances lipophilicity and metabolic stability, contrasting with the electron-deficient trifluoromethyl groups in ethiprole, which increase resistance to oxidative degradation .

Structural and Crystallographic Insights

  • The crystal structure of 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole () reveals planar pyrazole rings and π-stacking interactions. The ethylsulfonyl group in the target compound may disrupt such packing due to its bulkier, non-aromatic nature .

Biological Activity

4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a difluorophenyl group and an ethylsulfonyl moiety, contributing to its unique chemical properties and biological interactions. The molecular formula of this compound is C11H10F2N2O2SC_{11}H_{10}F_{2}N_{2}O_{2}S with a molecular weight of 272.27 g/mol .

Synthesis and Structural Characteristics

The synthesis of this compound can involve various methods, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions are critical for modifying the compound's structure to enhance its biological activity .

Comparison with Similar Compounds

The following table summarizes the structural features and biological activities of similar pyrazole compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-(2,5-Difluoro-phenyl)-1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazoleContains methanesulfonyl groupAntitumor activityMore complex structure with additional phenyl group
Ethyl-1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylateCarboxylic acid derivativeAnti-inflammatory propertiesDifferent substituents leading to varied activity
1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acidCarboxylic acid derivativeAntimicrobial activityFocus on antimicrobial rather than anti-inflammatory effects

This compound stands out due to its specific combination of difluorination and sulfonation, which may confer unique pharmacological properties compared to these similar compounds .

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. Notably, compounds containing the pyrazole nucleus have been associated with anti-inflammatory, analgesic, antitumor, and antimicrobial effects .

Anti-inflammatory Activity

In various studies, pyrazole derivatives have shown significant anti-inflammatory properties. For instance, a series of novel pyrazoles were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with some compounds demonstrating up to 85% inhibition at concentrations comparable to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has also been documented. For example, certain derivatives were tested against bacterial strains such as E. coli and Bacillus subtilis, showing promising results in inhibiting microbial growth .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

  • Anti-inflammatory Efficacy : A study by Nagarapu et al. synthesized a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl) propyl]-1H-pyrazole derivatives that exhibited significant anti-inflammatory activity in carrageenan-induced rat paw edema models .
  • Antimicrobial Properties : Burguete et al. reported on a novel series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives tested against the Mycobacterium tuberculosis strain H37Rv, revealing notable inhibition rates compared to standard treatments .

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